![molecular formula C9H9ClN2O3S B3037261 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 477850-51-4](/img/structure/B3037261.png)
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
Descripción general
Descripción
“1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” is a chemical compound that belongs to the sulfonylpyrazole class. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one”, involves hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular formula of “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” is C9H9ClN2O3S. Its molecular weight is 260.7 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” include its molecular structure and weight. Detailed properties like melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
- Medicinal Chemistry and Drug Development CSP exhibits anti-inflammatory and analgesic properties. Researchers have explored its potential as a scaffold for designing novel drugs targeting pain relief, inflammation, and related conditions.
- Anticancer Research CSP has been investigated for its antiproliferative effects against cancer cells. Researchers have explored its potential as a lead compound for developing new chemotherapeutic agents.
- Photodynamic Therapy (PDT) PDT is a treatment modality that uses light-activated compounds to selectively destroy cancer cellsCSP has been studied as a potential photosensitizer in PDT.
- Organocatalysis CSP has found applications in asymmetric organocatalysis. It serves as a chiral catalyst in various reactions, including Michael additions and aldol reactions.
- Materials Science Researchers have explored CSP as a building block for constructing functional materials. Its sulfone moiety can be modified to create polymers, nanoparticles, and other materials.
- Agrochemicals and Pest Control CSP has been investigated for its pesticidal properties. Its sulfonyl group may interfere with insect or pest physiology.
These applications highlight the versatility of CSP and its potential impact across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound
Direcciones Futuras
The future directions for “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” could involve further exploration of its pharmacological effects, given that some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLMRDHFZIVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244798 | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one | |
CAS RN |
477850-51-4 | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477850-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)
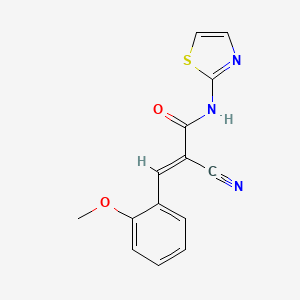
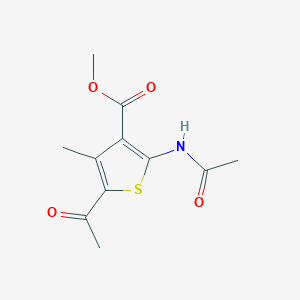
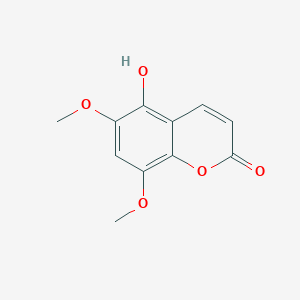
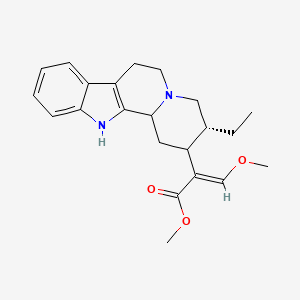


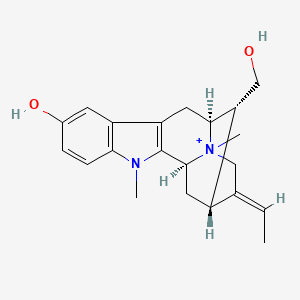
![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)
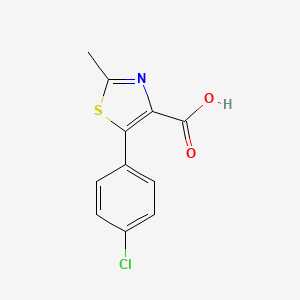
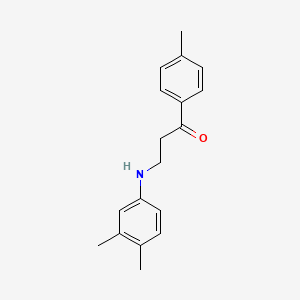

![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)